molecular formula C27H19ClN4O6 B12630849 C27H19ClN4O6

C27H19ClN4O6

Cat. No.: B12630849
M. Wt: 530.9 g/mol
InChI Key: PMDRROAUXZSIKJ-UZLDWMDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C27H19ClN4O6 is a complex organic molecule This compound is characterized by its unique structure, which includes a combination of aromatic rings, chlorine, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27H19ClN4O6 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Core Structure: This involves the creation of the central aromatic ring system through reactions such as Friedel-Crafts acylation.

    Introduction of Functional Groups: Chlorine, nitrogen, and oxygen atoms are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while nitration can be done using nitric acid.

    Final Assembly: The final steps involve coupling reactions to assemble the complete molecule. This may include palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

C27H19ClN4O6: undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using thionyl chloride, nitration with nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

C27H19ClN4O6: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C27H19ClN4O6 involves its interaction with specific molecular targets. It may act by:

    Binding to Enzymes: Inhibiting their activity by blocking the active site.

    Interacting with Receptors: Modulating signal transduction pathways.

    Altering Cellular Processes: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

C27H19ClN4O6: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Molecules with similar structures, such as other chlorinated aromatic compounds or nitrogen-containing heterocycles.

Properties

Molecular Formula

C27H19ClN4O6

Molecular Weight

530.9 g/mol

IUPAC Name

(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(2-methoxy-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C27H19ClN4O6/c1-38-20-11-10-17(32(36)37)12-19(20)30-26(34)21-22(27(30)35)24(25(33)14-6-8-16(28)9-7-14)31-23(21)18-5-3-2-4-15(18)13-29-31/h2-13,21-24H,1H3/t21-,22+,23?,24-/m0/s1

InChI Key

PMDRROAUXZSIKJ-UZLDWMDBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)[C@@H]3[C@H](C2=O)C4C5=CC=CC=C5C=NN4[C@@H]3C(=O)C6=CC=C(C=C6)Cl

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=N4)C(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.